molecular formula C15H19N3O B5205318 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Cat. No.: B5205318
M. Wt: 257.33 g/mol
InChI Key: DKIHHXAGXVRMGV-UHFFFAOYSA-N
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Description

1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structural components, including a benzyl group, a tetrahydro-2H-pyran ring, and a pyrazolamine moiety

Preparation Methods

The synthesis of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Attachment of the Tetrahydro-2H-pyran Ring: This step involves the reaction of the pyrazole derivative with tetrahydro-2H-pyran-4-yl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyran rings, introducing different functional groups.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and pyrazole groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine include:

    1-benzyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: This compound shares the tetrahydro-2H-pyran ring but differs in the presence of a piperidine ring instead of a pyrazole ring.

    1-benzyl-1H-pyrazol-5-amine: Lacks the tetrahydro-2H-pyran ring, making it structurally simpler.

    N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine: Lacks the benzyl group, affecting its reactivity and binding properties.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in its analogs.

Properties

IUPAC Name

2-benzyl-N-(oxan-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-4-13(5-3-1)12-18-15(6-9-16-18)17-14-7-10-19-11-8-14/h1-6,9,14,17H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIHHXAGXVRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-1H-pyrazol-5-amine (2.09 g) in acetic acid (20 mL) was added tetrahydro-4H-pyran-4-one (1.25 g), and the mixture was stirred at room temperature for 30 min. After stirring, sodium triacetoxyborohydride (3.90 g) was added at room temperature, and the mixture was stirred overnight. Acetic acid was evaporated under reduced pressure and ethyl acetate and water were added to the residue. The mixture was neutralized with sodium hydrogen carbonate, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound as a pale-yellow oil (3.00 g, 97%).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Yield
97%

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